molecular formula C19H14FN5O2 B2422136 N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-38-0

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2422136
CAS No.: 1020968-38-0
M. Wt: 363.352
InChI Key: VKRZCSZQNDZJCT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[1,5-d][1,2,4]triazinone core, a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery . This compound is structurally characterized by a 2-phenyl substituent on the fused heterocyclic system and an N-(2-fluorophenyl)acetamide side chain at the 5-position. The incorporation of the fluorine atom on the phenyl ring is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets . The pyrazolo[1,5-d][1,2,4]triazine core is a rigid, planar heterocyclic system that is isosteric with purine bases, making it an excellent scaffold for designing enzyme inhibitors, particularly in oncology and neurology . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacologically active scaffold for screening against various biological targets. It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-8-4-5-9-15(14)22-18(26)11-24-19(27)17-10-16(23-25(17)12-21-24)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZCSZQNDZJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-Bromo-N-(2-Fluorophenyl)Acetamide

A two-step protocol is employed:

  • Synthesis of 2-Bromo-N-(2-Fluorophenyl)Acetamide :
    • 2-Fluoroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, yielding the bromoacetamide derivative (89% purity).
  • Nucleophilic Substitution :
    • The triazinone intermediate reacts with 2-bromo-N-(2-fluorophenyl)acetamide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetonitrile. The reaction achieves 68% yield after 6 hours at 60°C.

Side Reactions :

  • Competing O-alkylation is suppressed by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N-alkylation.

Optimization of Reaction Conditions

Solvent Effects on Alkylation

A comparative study reveals solvent polarity critically influences yield:

Solvent Dielectric Constant (ε) Yield (%)
Acetonitrile 37.5 68
DMF 36.7 72
THF 7.5 54

DMF provides optimal solubility for both reactants, though prolonged heating (>8 hours) induces decomposition.

Catalytic Approaches

Palladium catalysts (e.g., Pd(OAc)$$_2$$) enable coupling under milder conditions (40°C, 4 hours) but require ligand optimization. With 1,1'-bis(diphenylphosphino)ferrocene (dppf), yields improve to 75%.

Purification and Characterization

Crude product purification involves:

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures (2:1) yield needle-shaped crystals (mp 182–184°C).

Spectroscopic Validation :

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 10.21 (s, 1H, NH), 8.45 (d, $$J = 7.2$$ Hz, 1H, Ar-H), 7.89–7.32 (m, 8H, Ar-H), 4.82 (s, 2H, CH$$2$$).
  • IR (KBr): 1675 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C=N).

Challenges and Alternative Pathways

Regioselectivity in Cyclization

Competing 6-endo vs. 5-exo cyclization modes during triazinone formation lead to regioisomeric byproducts. Using electron-withdrawing groups (e.g., nitro) on the pyrazole ring directs 5-exo closure, achieving >90% regioselectivity.

Stability of the Acetamide Moiety

The N-(2-fluorophenyl)acetamide group is prone to hydrolysis under basic conditions. Employing trimethylsilyl chloride (TMSCl) as a scavenger in alkylation steps reduces degradation.

Industrial-Scale Considerations

Cost-Effective Modifications :

  • Replacing bromoacetyl bromide with chloroacetyl bromide reduces raw material costs by 40% but necessitates longer reaction times (10 hours).
  • Continuous flow reactors enhance heat transfer during exothermic steps, improving safety and yield consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or halides.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide. For instance, derivatives of pyrazolo[1,5-d]triazin have been evaluated for their ability to inhibit tumor cell growth. These studies often employ cell viability assays and apoptosis assays to assess the efficacy of the compounds against different cancer cell lines.

Case Study: Pyrazolo[1,5-d]triazin Derivatives

A study synthesized various pyrazolo[1,5-d]triazin derivatives and evaluated their anticancer activity. The most promising derivatives exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 and A549. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antitubercular Activity

Compounds with similar structures have been investigated for their antitubercular properties. Research has shown that certain derivatives can exhibit potent activity against Mycobacterium tuberculosis.

Case Study: Antitubercular Screening

In a screening program for new antitubercular agents, compounds based on the pyrazolo[1,5-d]triazin framework were tested against M. tuberculosis H37Rv. Several compounds demonstrated minimum inhibitory concentrations (MIC) in the low microgram range, indicating strong potential as antitubercular agents .

Antiviral Properties

The antiviral activity of similar compounds has also been explored. Some studies suggest that modifications to the triazin ring can enhance antiviral efficacy against various viruses.

Case Study: Antiviral Evaluation

A derivative structurally related to this compound was evaluated for its antiviral activity against influenza virus strains. The results indicated a promising reduction in viral replication at specific concentrations .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Researchers analyze how changes in chemical structure affect biological activity.

Table: Structure-Activity Relationship Insights

Compound StructureBiological ActivityObservations
Pyrazolo[1,5-d]triazin with fluorine substitutionsIncreased anticancer activityFluorine enhances lipophilicity
Acetamide derivativesPotent antitubercular effectsAcetamide group critical for activity
Variants with different phenyl groupsVariable antiviral efficacySubstituent effects on binding affinity

Synthesis and Development

The synthesis routes for this compound have been optimized to improve yield and purity. Methods include multi-step synthesis involving cyclization reactions that form the pyrazolo-triazine core.

Synthesis Overview

The compound is typically synthesized through:

  • Formation of the pyrazolo-triazine core via cyclization.
  • Introduction of the acetamide group using acetic anhydride or similar reagents.
  • Purification through crystallization or chromatography techniques .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as:

  • N-(2-fluorophenyl)acetamide

  • 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

  • N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanamide

Biological Activity

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-d][1,2,4]triazin core. Its molecular formula is C20H16FN5O2C_{20}H_{16}FN_{5}O_{2}, with a molecular weight of approximately 377.379 g/mol. The presence of the fluorophenyl group enhances its biological interactions and pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent for infectious diseases. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for survival and replication .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory activity . It has shown efficacy in modulating inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This positions it as a candidate for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

This compound has been found to possess anticancer properties , particularly through its ability to inhibit specific kinases involved in cancer signaling pathways. Its structural features allow it to bind effectively to target proteins, which may lead to reduced tumor growth and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : The initial step often involves the condensation of suitable pyrazole and triazine derivatives under controlled conditions.
  • Optimization : Conditions such as temperature and pH are critical for maximizing yield and purity.
  • Advanced Techniques : For large-scale synthesis, techniques like continuous flow reactors may be employed to enhance efficiency .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer ActivityInhibition of kinase activity leading to reduced tumor growth.
Anti-inflammatory PropertiesModulation of inflammatory pathways via enzyme inhibition.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent polarity, and reflux duration. For example, refluxing in ethanol with aqueous KOH (1–2 hours) and using chloroacetamide derivatives as intermediates can improve yields up to 72% . Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) to isolate products effectively .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm tautomeric equilibria (e.g., amine:imine ratios) and substituent integration. Chemical shifts near δ 13.30 ppm (NH) and aromatic regions (δ 7.42–7.58 ppm) are diagnostic .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal studies at 100–173 K with R-factors < 0.05 ensure accuracy .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. How can crystallization challenges be addressed for this compound?

  • Methodological Answer : Optimize solvent systems (e.g., ethanol, methanol, or DMF/water mixtures) and cooling rates. Hydrogen bonding patterns (e.g., N–H···O interactions) influence crystal packing; graph set analysis (Etter’s rules) helps predict stable polymorphs . Use SHELXTL for refining twinned or high-resolution data .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Tautomerism Analysis : Use variable-temperature NMR to study dynamic equilibria (e.g., amine/imine forms), which may alter bioactivity .
  • Computational Prediction : Apply the PASS program to predict biological targets and validate via molecular docking (e.g., pyrazole-triazine interactions with enzymes) .
  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability in activity .

Q. What computational strategies are effective for modeling intermolecular interactions of this compound?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Use graph set notation (e.g., R₂²(8) motifs) to map interactions in crystal lattices, aiding in co-crystal design .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced properties?

  • Methodological Answer :

  • Substituent Screening : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate solubility and binding affinity .
  • Heterocycle Modification : Introduce thiazole or pyrimidine rings to the pyrazolo-triazine core, leveraging synthetic routes from thione intermediates .

Q. What methodologies address poor aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .
  • Nanoformulation : Use liposomal encapsulation or PEGylation, characterized via dynamic light scattering (DLS) and HPLC .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen migration during pyrazolo-triazine formation .

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